3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine
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Overview
Description
3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methyl group at the 3-position and a pyrrolidin-2-ylmethoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine typically involves the reaction of a pyridazine derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of the pyridazine, followed by nucleophilic substitution with the pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can lead to the formation of reduced pyridazine derivatives .
Scientific Research Applications
3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The pyrrolidine moiety may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound, which lacks the methyl and pyrrolidin-2-ylmethoxy substituents.
Pyridazinone: A derivative with a carbonyl group at the 3-position.
Pyrrolidinylpyridazine: Compounds with different substituents on the pyridazine ring.
Uniqueness
3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyridazine ring with the pyrrolidin-2-ylmethoxy group enhances its potential as a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-6-(pyrrolidin-2-ylmethoxy)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-4-5-10(13-12-8)14-7-9-3-2-6-11-9/h4-5,9,11H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGMBPZNKOPVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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